Cas no 3871-28-1 (Ethyl N-Methoxycarbamate)
Ethyl N-Methoxycarbamate Chemical and Physical Properties
Names and Identifiers
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- Ethyl methoxycarbamate
- Carbamic acid,methoxy-, ethyl ester (7CI,8CI,9CI)
- ethyl N-MethoxycarbaMate
- Kohlensaeure-aethylester-(O-methyl-hydroxylamid)
- methoxy-carbamic acid ethyl ester
- Methoxy-carbamidsaeure-aethylester
- N-Carbethoxy-N-methoxyamine
- N-Ethoxycarbonyl-O-methylhydroxylamine
- N-Methoxy-urethan
- Ethyl N-Methoxycarbamate
-
- MDL: MFCD00624200
- Inchi: 1S/C4H9NO3/c1-3-8-4(6)5-7-2/h3H2,1-2H3,(H,5,6)
- InChI Key: YBURKGRQNJPCSW-UHFFFAOYSA-N
- SMILES: O(C(NOC)=O)CC
Computed Properties
- Exact Mass: 119.05800
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 4
Experimental Properties
- Boiling Point: 50°/0.5mm
- PSA: 47.56000
- LogP: 0.68480
Ethyl N-Methoxycarbamate Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Ethyl N-Methoxycarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E939268-10mg |
Ethyl N-Methoxycarbamate |
3871-28-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E939268-50mg |
Ethyl N-Methoxycarbamate |
3871-28-1 | 50mg |
$ 115.00 | 2022-06-05 | ||
| TRC | E939268-100mg |
Ethyl N-Methoxycarbamate |
3871-28-1 | 100mg |
$ 185.00 | 2022-06-05 | ||
| abcr | AB257177-500 mg |
Ethyl N-methoxycarbamate, 95%; . |
3871-28-1 | 95% | 500 mg |
€215.40 | 2023-07-20 | |
| abcr | AB257177-1 g |
Ethyl N-methoxycarbamate, 95%; . |
3871-28-1 | 95% | 1 g |
€315.00 | 2023-07-20 | |
| abcr | AB257177-5 g |
Ethyl N-methoxycarbamate, 95%; . |
3871-28-1 | 95% | 5 g |
€859.90 | 2023-07-20 | |
| abcr | AB257177-10 g |
Ethyl N-methoxycarbamate, 95%; . |
3871-28-1 | 95% | 10 g |
€1,594.20 | 2023-07-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-300677-1 mg |
Ethyl N-methoxycarbamate, |
3871-28-1 | 1mg |
¥820.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-300677A-5 mg |
Ethyl N-methoxycarbamate, |
3871-28-1 | 5mg |
¥903.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-300677-1mg |
Ethyl N-methoxycarbamate, |
3871-28-1 | 1mg |
¥820.00 | 2023-09-05 |
Ethyl N-Methoxycarbamate Suppliers
Ethyl N-Methoxycarbamate Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
Additional information on Ethyl N-Methoxycarbamate
Recent Advances in the Study of Ethyl N-Methoxycarbamate (CAS: 3871-28-1) and Its Applications in Chemical Biology and Pharmaceutical Research
Ethyl N-Methoxycarbamate (CAS: 3871-28-1) is a chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique carbamate structure, has been explored for its potential as a building block in organic synthesis, a protective group in peptide chemistry, and a precursor for bioactive molecules. Recent studies have shed light on its mechanistic roles and synthetic utility, making it a subject of interest for researchers aiming to develop novel therapeutic agents and chemical probes.
One of the key areas of research involving Ethyl N-Methoxycarbamate is its role in the synthesis of heterocyclic compounds. A 2023 study published in the *Journal of Organic Chemistry* demonstrated its efficacy as a reagent in the construction of oxazolidinones, a class of compounds with notable antimicrobial and anti-inflammatory properties. The study highlighted the compound's ability to facilitate ring-closing reactions under mild conditions, offering a greener alternative to traditional synthetic methods. This advancement aligns with the growing demand for sustainable and efficient synthetic protocols in pharmaceutical manufacturing.
In addition to its synthetic applications, Ethyl N-Methoxycarbamate has been investigated for its potential as a prodrug moiety. A recent preprint on *bioRxiv* explored its use in masking amine functionalities in drug candidates, thereby improving their pharmacokinetic properties. The study reported enhanced solubility and bioavailability of several lead compounds when modified with Ethyl N-Methoxycarbamate, suggesting its promise in drug delivery optimization. These findings are particularly relevant for the development of orally administered therapeutics, where solubility remains a critical challenge.
Furthermore, the compound's mechanism of action has been elucidated through computational and experimental studies. Molecular dynamics simulations published in *ACS Omega* in 2024 revealed that Ethyl N-Methoxycarbamate interacts with specific enzyme active sites, modulating their catalytic activity. This insight has opened new avenues for designing enzyme inhibitors targeting diseases such as cancer and neurodegenerative disorders. The study also emphasized the compound's low toxicity profile, which is a desirable attribute for clinical applications.
Despite these advancements, challenges remain in the large-scale production and purification of Ethyl N-Methoxycarbamate. A 2023 industry report by *Chemical & Engineering News* highlighted the need for optimized synthetic routes to reduce costs and improve yield. Innovations in continuous flow chemistry and biocatalysis are being explored to address these limitations, with preliminary results showing promise for industrial-scale applications.
In conclusion, Ethyl N-Methoxycarbamate (CAS: 3871-28-1) represents a multifaceted tool in chemical biology and pharmaceutical research. Its applications span from synthetic chemistry to drug development, underpinned by recent mechanistic and technological breakthroughs. Future research should focus on overcoming production challenges and expanding its utility in therapeutic design, ensuring its continued relevance in the field.
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